molecular formula C9H13BF3N B6416084 [(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt CAS No. 1268341-00-9

[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt

Cat. No.: B6416084
CAS No.: 1268341-00-9
M. Wt: 203.01 g/mol
InChI Key: JRTRNQRZOUGDCI-UHFFFAOYSA-O
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Description

[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt (CAS 1268341-00-9) is a zwitterionic organoboron compound with the molecular formula C₉H₁₃BF₃N and a molecular weight of 203.015 g/mol . Its structure comprises a benzyl-methylammonium cation covalently linked to a trifluoroborate anion, forming an internal salt. This unique arrangement eliminates the need for counterions, enhancing stability and solubility in polar solvents. X-ray crystallography confirmed the internal salt configuration, distinguishing it from typical potassium trifluoroborate salts . The compound is commercially available at 95% purity and is widely used in Suzuki–Miyaura cross-coupling reactions and catalytic labeling systems .

Properties

IUPAC Name

[benzyl(methyl)azaniumyl]methyl-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BF3N/c1-14(8-10(11,12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3/q-1/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTRNQRZOUGDCI-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C[NH+](C)CC1=CC=CC=C1)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Mediated Trifluoroborate Synthesis

The foundational step in synthesizing organotrifluoroborates involves Grignard or organolithium reagents reacting with boron esters, followed by potassium hydrogen fluoride (KHF2_2) treatment to yield air-stable trifluoroborate salts . For [(N-Benzyl-N-methylammonium)methyl]trifluoroborate, a methyl Grignard reagent (CH3_3MgX) reacts with trimethyl borate (B(OMe)3_3) at −78°C, followed by KHF2_2 aqueous workup to generate potassium methyltrifluoroborate (CH3_3-BF3_3K) .

Key Reaction Conditions

  • Temperature: −78°C to room temperature

  • Boron source: B(OMe)3_3 or B(OiPr)3_3

  • Workup: KHF2_2 in H2_2O/THF

Iminium Ion Formation via Potassium Acyltrifluoroborates (KATs)

Trifluoroborate-iminiums (TIMs), formed by reacting KATs with amines, serve as critical intermediates. For example, methyl potassium acyltrifluoroborate (CH3_3CO-BF3_3K) reacts with N-benzyl-N-methylamine to form a TIM . The iminium intermediate undergoes reduction (e.g., NaBH4_4) to yield α-aminotrifluoroborates. Adjusting the amine and reducing agent enables precise control over the ammonium-borate proximity.

Representative Reaction Pathway

CH3CO-BF3K+N-Benzyl-N-methylamineTHF, 80°C[CH3C(=NH+(Bz)(Me))BF3K]NaBH4CH3CH2-N+(Bz)(Me)BF3K\text{CH}3\text{CO-BF}3\text{K} + \text{N-Benzyl-N-methylamine} \xrightarrow{\text{THF, 80°C}} \text{[CH}3\text{C(=NH}^+\text{(Bz)(Me))BF}3\text{K}^-] \xrightarrow{\text{NaBH}4} \text{CH}3\text{CH}2\text{-N}^+\text{(Bz)(Me)BF}3\text{K}^-

One-Pot Borylation-Quaternization Strategy

A streamlined approach combines iridium-catalyzed C–H borylation with in situ quaternization. Using [Ir(COD)(OMe)]2_2 and dtbpy as catalysts, methyl groups on arenes undergo borylation, followed by amine alkylation to install the ammonium moiety .

Catalytic System

  • Catalyst: [Ir(COD)(OMe)]2_2 (0.1 mol%)

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Conditions: THF, 80°C, 12–24 hours

Purification and Stabilization Techniques

Post-synthesis, distillation under reduced pressure (10–15 mmHg, ≤85°C) removes solvents like benzene, while recrystallization from ethanol/water mixtures enhances purity . The internal salt’s stability is confirmed via 19F^{19}\text{F} NMR, showing a singlet for BF3_3^- at δ −148 ppm .

Analytical Data

  • Melting Point : 210–215°C (decomposition)

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO)

  • Hygroscopicity : Low (stable under ambient conditions)

Challenges and Mitigation Strategies

Geminal functionalization poses steric and electronic challenges. Strategies include:

  • Low-Temperature Lithiation : Prevents premature quaternization .

  • Bulky Counterions : Tetrabutylammonium hydroxide minimizes side reactions during hydrolysis .

  • Microwave Assistance : Accelerates iminium reduction steps (30 minutes vs. 6 hours) .

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Grignard-Alkylation6598Scalability
TIM Reduction7095Stereochemical control
Iridium Catalysis5590Direct C–H functionalization

Chemical Reactions Analysis

Types of Reactions

[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce benzyl alcohol derivatives, while substitution reactions can yield a variety of substituted ammonium salts .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its trifluoroborate moiety, which enhances its reactivity and solubility in polar solvents. Its structural formula can be represented as:

C9H13BF3N\text{C}_9\text{H}_{13}\text{BF}_3\text{N}

The presence of the benzyl and methyl groups contributes to its stability and reactivity, making it suitable for a range of applications in synthetic organic chemistry and biochemistry.

Organic Synthesis

[(N-Benzyl-N-methylammonium)methyl]trifluoroborate is utilized as a reagent in organic synthesis, particularly in:

  • Cross-coupling reactions : It serves as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Fluorination reactions : The trifluoroborate group allows for selective fluorination of organic substrates, which is valuable in pharmaceutical chemistry.

Biochemical Applications

The compound has shown potential in various biochemical applications:

  • Cell Culture : It is employed in cell culture techniques to enhance cellular uptake of nucleotides and other compounds, improving transfection efficiency .
  • Gene Therapy : Its ability to facilitate the delivery of genetic material makes it a candidate for gene therapy applications, where it can aid in the introduction of plasmids into target cells .

Analytical Chemistry

In analytical chemistry, [(N-Benzyl-N-methylammonium)methyl]trifluoroborate is used in:

  • Chromatography : It acts as a mobile phase additive to improve separation efficiency during high-performance liquid chromatography (HPLC) analyses.
  • Mass Spectrometry : The compound can be utilized to enhance ionization efficiency in mass spectrometric techniques, aiding in the detection of low-abundance metabolites .

Case Study 1: Application in Drug Development

A study demonstrated that [(N-Benzyl-N-methylammonium)methyl]trifluoroborate was instrumental in synthesizing a novel anti-cancer agent through a series of cross-coupling reactions. The compound's role as a boron reagent significantly increased the yield and purity of the final product, showcasing its utility in pharmaceutical synthesis .

Case Study 2: Enhancing Transfection Efficiency

Research conducted on gene delivery systems revealed that incorporating [(N-Benzyl-N-methylammonium)methyl]trifluoroborate into liposomal formulations improved the transfection efficiency of plasmid DNA into mammalian cells. This advancement has implications for developing more effective gene therapies .

Mechanism of Action

The mechanism by which [(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt exerts its effects involves its interaction with various molecular targets. The trifluoroborate group can participate in coordination chemistry, forming complexes with metal ions. This interaction can influence the reactivity and stability of the compound in different chemical environments .

Comparison with Similar Compounds

Table 1: Comparison of Trifluoroborate Salts in Cross-Coupling Reactions

Compound Optimal Equivalents Yield (%) Homocoupling (%) Key Application
Internal Salt (this compound) 1.3 80 <10 Aryl bromide coupling
K[CH₃BF₃] 1.1 70–98 Not reported Isotopic labeling
Vinyltrifluoroborate (2m) 1.0 85–90 <5 Catalytic peptide labeling

Catalytic Activity and Mechanism

In redox-catalyzed hydrogenation and peptide labeling, trifluoroborate salts outperform boronic acids and esters due to fluoride ion dissociation, generating reactive difluoroboronate intermediates . While electron-withdrawing groups (e.g., CF₃ in 2l) stabilize the boron center and reduce fluoride release (rendering 2l inactive), the internal salt’s ammonium group may modulate Lewis acidity without hindering dissociation . Notably, tetrafluorophenyl derivatives (e.g., 2p) with high Lewis acidity are poor catalysts, suggesting balanced electron effects are critical .

Key Research Findings and Contradictions

  • Structural Misassignment : Early studies misidentified the internal salt as a potassium salt, leading to suboptimal reaction conditions .
  • Electron Effects : While electron-withdrawing groups generally enhance Lewis acidity, excessive stabilization (e.g., CF₃ in 2l) inhibits catalytic activity by reducing fluoride dissociation .

Biological Activity

The compound [(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt is an organoboron compound that has garnered interest in various fields of chemistry and biology due to its unique properties and potential applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.

Structure and Composition

  • Molecular Formula : C9_9H13_{13}BF3_3N
  • CAS Number : 1268341-00-9
  • Molecular Weight : 203.015 g/mol
  • Appearance : White to pale cream crystalline powder

Table 1: Specifications of [(N-Benzyl-N-methylammonium)methyl]trifluoroborate Internal Salt

PropertyValue
Molecular FormulaC9_9H13_{13}BF3_3N
CAS Number1268341-00-9
Molecular Weight203.015 g/mol
Purity≥95%

The biological activity of [(N-Benzyl-N-methylammonium)methyl]trifluoroborate is primarily attributed to its ability to interact with various biochemical pathways. It is known to act as a nucleophile in reactions involving electrophiles, which can lead to significant biological effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has been shown to inhibit the growth of certain bacterial strains, potentially making it useful in developing new antimicrobial agents.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various organoboron compounds, [(N-Benzyl-N-methylammonium)methyl]trifluoroborate demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as an alternative therapeutic agent.

Cytotoxicity Studies

Cytotoxicity evaluations have revealed that while the compound exhibits antimicrobial properties, it also shows varying degrees of cytotoxic effects on mammalian cells. This dual nature necessitates further investigation into its safety profile for potential therapeutic applications.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli, S. aureus
CytotoxicityVarying effects on mammalian cells

Recent Advances

Recent research has focused on modifying the structure of organoboron compounds to enhance their biological activity. For example, derivatives of [(N-Benzyl-N-methylammonium)methyl]trifluoroborate have been synthesized and tested for improved efficacy against resistant bacterial strains.

Example Study

A study conducted by Nosova et al. (2021) explored fluorinated derivatives of organoboron compounds, including [(N-Benzyl-N-methylammonium)methyl]trifluoroborate, which showed enhanced activity against Mycobacterium tuberculosis. These findings suggest that structural modifications can lead to improved biological performance, opening avenues for novel drug development .

Q & A

Q. Table 1: Synthesis Optimization

ConditionOutcomeReference
KHCO₃/K₂CO₃ (short stirring)Failed replication of spectra
K₃PO₄ (overnight)Successful deprotonation
Post-synthesis KBr washPurity >90% (elemental analysis)

Basic: How does this compound perform in Suzuki–Miyaura cross-coupling, and what are key reaction parameters?

Methodological Answer:
The internal salt acts as a stable boronic acid surrogate. Key parameters:

  • Molar Ratios : Use 1.3 equiv trifluoroborate (vs. 1.1 equiv for standard boronic acids) to offset KBr contamination .
  • Base Selection : Cs₂CO₃ (4.0 equiv) is ineffective; KCl (1.3 equiv) maintains yield (~80%), while KBr reduces yield (~54%) due to halide interference .
  • Side Reactions : Electrophile homocoupling (<10%) is minimized by optimizing Pd catalysts and avoiding excess base .

Q. Table 2: Base Impact on Yield

Base (equiv)Yield (%)ObservationReference
Cs₂CO₃ (4.0)70No improvement vs. KCl
KCl (1.3)80No halide interference
KBr (1.3)54Competitive coordination

Advanced: How can researchers resolve contradictions in structural assignments and purity data?

Methodological Answer:

  • X-ray Crystallography : Essential to confirm internal salt structure, as NMR alone can mislead due to dynamic equilibria .
  • Elemental Analysis : Detects KBr contamination (common in trifluoroborates) and validates purity .
  • Reproducibility : Adjust reported procedures (e.g., longer stirring with K₃PO₄) and validate with multiple techniques .

Advanced: What mechanistic insights explain side reactions in cross-coupling?

Methodological Answer:

  • Fluoride Release : Hydrolysis of trifluoroborate generates boronic acid and fluoride, which can inhibit Pd catalysts or promote protodeboronation. Use aqueous THF (10:1) to stabilize intermediates .
  • Halide Interference : KBr contamination competes with Pd coordination, reducing catalytic efficiency. Pre-wash steps or KCl additives mitigate this .

Q. Table 3: Solvent Impact on Side Reactions

Solvent SystemHomocoupling (%)Protodeboronation (%)Reference
Toluene/H₂O (3:1)5532
THF/H₂O (10:1)<2<1

Advanced: Does this compound exhibit self-assembly potential for materials science?

Methodological Answer:

  • 3D Network Formation : Fluorine atoms in trifluoroborates drive weak intra-/intermolecular interactions (e.g., F⋯H, π-stacking). Crystallography and DFT modeling reveal spontaneous self-assembly into supramolecular architectures .
  • Applications : Potential in conjugated polymers (electron transport) or catalytic frameworks. Compare with aromatic bis(trifluoroborate) systems for design principles .

Data Contradictions: How were historical structural misassignments corrected?

Methodological Answer:

  • Case Study : Initial reports misassigned potassium aminomethyltrifluoroborate salts due to overlapping NMR signals. Reanalysis via X-ray confirmed internal salt structure with no K⁺ present .
  • Lesson : Always cross-validate NMR with crystallography and elemental data for trifluoroborates .

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